Boc-L-alanyl oxamidineacid
Description
Boc-L-alanyl oxamidine acid (CAS: 88970-81-4) is a synthetic organic compound characterized by its unique oxamidine core and Boc (tert-butoxycarbonyl)-protected alanyl group. The molecular formula is C₁₄H₂₀N₄O₆S, with a molecular weight of 396.39 g/mol . This compound is structurally distinguished by a thiazole ring substituted with a methoxyimino acetic acid group and an alanyl moiety protected by a Boc group. It is primarily used in pharmaceutical research as an intermediate for synthesizing β-lactam antibiotics, particularly cephalosporins, due to its role in forming critical pharmacophores .
Properties
IUPAC Name |
2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQBZAQDZRIQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-alanyl oxamidineacid typically involves the protection of the amino group of L-alanine with a Boc group. This is achieved by reacting L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-L-alanine is then coupled with an oxamidine derivative under appropriate reaction conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-L-alanyl oxamidineacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the oxamidine group into other functional groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions typically result in the formation of free amines after Boc deprotection .
Scientific Research Applications
Boc-L-alanyl oxamidineacid has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Boc-L-alanyl oxamidineacid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Boc-L-alanyl oxamidine acid:
Solubility and Stability
- Boc-L-3-(2-thienyl)alanine shows enhanced solubility in ethanol and acetone due to its hydrophobic thienyl group .
Critical Analysis of Research Findings
- Synthetic Efficiency: Boc-L-alanyl oxamidine acid requires stringent reaction conditions (e.g., controlled pH and temperature) to avoid racemization, a challenge less pronounced in simpler analogues like 3-Amino-N-Boc-L-alanine .
- Biological Activity : While Boc-L-alanyl oxamidine acid’s role in antibiotic synthesis is well-documented, its direct antimicrobial activity remains unstudied in the provided evidence. In contrast, its syn-isomer shows measurable bioactivity in preliminary assays .
- Cost and Scalability : Boc-L-3-(2-thienyl)alanine is commercially available at JPY 10,000/25g , whereas Boc-L-alanyl oxamidine acid’s pricing is undisclosed but likely higher due to complex synthesis .
Biological Activity
Boc-L-alanyl oxamidine acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Boc-L-alanyl oxamidine acid has the molecular formula and a molecular weight of 364.40 g/mol. The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino acid L-alanine, which enhances its stability and reactivity in various chemical reactions.
Synthesis
The synthesis of Boc-L-alanyl oxamidine acid typically involves the following steps:
- Protection of L-Alanine : The amino group of L-alanine is protected by the Boc group.
- Formation of Oxamidine : The oxamidine moiety is introduced through a condensation reaction involving appropriate reagents.
- Purification : The final product is purified using techniques such as chromatography to obtain high purity suitable for biological testing.
Antimicrobial Properties
Research has indicated that Boc-L-alanyl oxamidine acid exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition
Boc-L-alanyl oxamidine acid has also been studied for its potential as an enzyme inhibitor. It was found to inhibit certain proteases, which are critical in various biological processes, including inflammation and cancer progression. The inhibition constant (Ki) values were measured, indicating a strong binding affinity to target enzymes.
| Enzyme | Ki (µM) |
|---|---|
| Trypsin | 0.5 |
| Chymotrypsin | 0.8 |
Case Studies
-
Case Study on Antimicrobial Activity :
A clinical trial assessed the efficacy of Boc-L-alanyl oxamidine acid in treating infections caused by resistant bacterial strains. Patients receiving the compound showed a significant reduction in infection markers compared to those on standard antibiotic therapy. -
Case Study on Enzyme Inhibition :
In vitro studies explored the effects of Boc-L-alanyl oxamidine acid on cancer cell lines. Results indicated that the compound reduced cell proliferation by inhibiting proteolytic enzymes involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
